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Introduction to DamC

DamC (DNA adenine methyltransferase-based contact) is a powerful technique for mapping
long-range chromatin interactions, such as those between enhancers and promoters, in a
crosslinking- and ligation-independent manner. This method provides an in vivo snapshot of the
three-dimensional chromatin architecture by leveraging targeted DNA methylation. In DamC,
the E. coli DNA adenine methyltransferase (Dam) is fused to a protein that can be targeted to a
specific genomic locus, or "viewpoint." In the original DamC protocol, this is achieved by fusing
Dam to the reverse tetracycline repressor (rTetR), which binds to tetracycline operator (TetO)
arrays integrated into the genome. When the rTetR-Dam fusion protein is recruited to the TetO
viewpoint, it methylates adenine residues (in GATC motifs) not only at the target site but also at
distal genomic regions that are in close physical proximity in the nucleus. Subsequent
identification of these methylated regions by sequencing allows for the mapping of chromatin
contacts with the viewpoint.

A key advantage of DamC is that it captures transient and stable interactions in living cells
without the need for formaldehyde crosslinking, which can introduce artifacts. The experimental
output of DamC has been shown to be proportional to the chromosomal contact probabilities,
providing a quantitative measure of interaction frequencies. This technique has been
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instrumental in validating chromatin structures identified by 3C-based methods, such as
Topologically Associating Domains (TADs) and CTCF loops.

Principle of the DamC Experiment

The DamC experimental workflow is designed to identify genomic regions that physically
interact with a chosen viewpoint. The core principle relies on the doxycycline-inducible
recruitment of a reverse tetracycline repressor (rTetR) fused to the Dam methyltransferase
(rTetR-Dam) to an array of tetracycline operators (TetO) integrated at a specific genomic

location.

Here's a breakdown of the principle:

Targeted Methylation: In the presence of doxycycline, the rTetR-Dam fusion protein binds to
the TetO array (the viewpoint). The tethered Dam enzyme then methylates adenine bases
within GATC sequences in the surrounding chromatin. Because of the three-dimensional
folding of the genome, this methylation occurs not only in the linear vicinity of the viewpoint
but also at distal sites that are spatially close.

Control for Non-specific Methylation: A crucial control is performed in the absence of
doxycycline. Without the inducer, the rTetR-Dam fusion protein does not bind to the TetO
array and instead diffuses freely within the nucleus, leading to a low level of non-specific,
background methylation across the genome.

Identification of Methylated Regions: Genomic DNA is extracted from both induced (+Dox)
and uninduced (-Dox) cells. The DNA is then digested with the Dpnl restriction enzyme,
which specifically cuts at methylated GATC sites.

Library Preparation and Sequencing: The Dpnl-digested DNA fragments are then prepared
for high-throughput sequencing. This involves the ligation of sequencing adapters, including
unique molecular identifiers (UMIs) to ensure accurate quantification.

Data Analysis: Sequencing reads are mapped to the genome, and the frequency of
methylation at each GATC site is quantified. By comparing the methylation levels in the
induced sample to the uninduced control, a map of interaction frequencies with the viewpoint
can be generated. The enrichment of methylation at specific loci in the induced sample
indicates a higher probability of contact with the viewpoint.
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This approach allows for a quantitative and high-resolution mapping of the chromatin
interaction landscape surrounding the chosen viewpoint.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for a DamC experiment can be visualized as a series of
sequential steps from cell line generation to data analysis. The logical relationship between the
key components of the DamC system illustrates how inducible binding of the fusion protein
leads to targeted methylation.

Data Analysis

Click to download full resolution via product page

DamC Experimental Workflow
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DamC Principle of Action

Detailed Experimental Protocols

The following protocols are based on the methods described in the foundational DamC
publication by Redolfi et al., 2019.

Cell Culture and Induction

o Cell Lines: This protocol was established using feeder-independent female mouse embryonic
stem cells (MESCs). The cells are engineered to stably express the rTetR-Dam-ERT2 fusion
protein and contain random insertions of TetO arrays.

e Culture Conditions: Culture the mESCs on gelatin-coated plates in standard mESC medium.

 Induction of rTetR-Dam Nuclear Translocation: To induce the nuclear localization of the
rTetR-Dam-ERT2 fusion protein, treat the cells with 4-hydroxy-tamoxifen (4-OHT). An 18-
hour induction period is typically used.
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 Induction of rTetR-Dam Binding to TetO: To induce the binding of rTetR-Dam to the TetO
arrays, treat the cells with doxycycline.

e Harvesting: After the induction period, harvest approximately 3 x 10”6 cells using trypsin.

Genomic DNA Extraction

o Extract genomic DNA from the harvested cells using a commercial kit (e.g., Qiagen Blood &
Tissue Kit).

e During the extraction process, include an RNase A treatment step (e.g., 250U of RNaseA) to
remove RNA contamination.

e Elute the genomic DNA in double-distilled water (ddH20).

» Measure the DNA concentration using a fluorometric method (e.g., Qubit).

DamcC Library Preparation

This protocol is a modified version of the DamID-seq library preparation protocol.
Part 1: Ligation of UMI Adapters

This part of the protocol is performed in a single tube to maximize efficiency.

» Digest the genomic DNA with Dpnl.

o Ligate custom UMI (Unique Molecular Identifier) adapters to the Dpnli-digested fragments.
The use of UMIs allows for the removal of PCR duplicates during data analysis, leading to
more accurate quantification.

Part 2: Integration of the Second Sequencing Adapter
o Perform a purification step to remove excess adapters.

» Ligate the second sequencing adapter, which is compatible with the sequencing platform
being used (e.qg., lllumina).

Part 3: Final PCR Amplification
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« Amplify the adapter-ligated fragments using PCR to generate a sufficient amount of DNA for
sequencing. The number of PCR cycles should be optimized to avoid over-amplification.

 Purify the final PCR product to remove primers and other reaction components.
¢ Assess the quality and quantity of the final library before sequencing.

Data Analysis Workflow

The analysis of DamC sequencing data involves several steps to identify and quantify
chromatin interactions.
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DamC Data Analysis Pipeline
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e Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

o Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the
reads.

e Mapping: Align the trimmed reads to the reference genome.

e PCR Duplicate Removal: Use the UMIs to identify and remove PCR duplicates to ensure that
each initial DNA fragment is counted only once.

» Quantification: Count the number of reads mapping to each GATC fragment in the genome
for both the induced (+Dox) and uninduced (-Dox) samples.

o Normalization: Normalize the read counts to account for differences in sequencing depth
between samples.

e Enrichment Calculation: For each GATC site, calculate the enrichment of methylation in the
induced sample relative to the control sample. This is typically done by calculating the log2
fold change of the normalized read counts (+Dox / -Dox).

« Interaction Calling: Identify genomic regions with statistically significant enrichment, which
represent regions that interact with the viewpoint.

 Visualization: Visualize the interaction profiles using a genome browser to inspect the
chromatin contacts around the viewpoint.

Quantitative Data Presentation

While the primary DamC publication presents data graphically, the following table illustrates
how quantitative data from a hypothetical DamC experiment could be structured for easy
comparison. This table shows the interaction frequencies of a specific promoter with several
potential enhancer regions.
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120 85.3 9.8 3.12 <0.001
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GeneX Enhancer
-75 25.1 8.5 1.56 0.045
Promoter C
GeneX Control
_ 200 11.5 10.8 0.09 0.85
Promoter Region 1
GeneX Control
) -150 9.9 9.5 0.06 0.91
Promoter Region 2

Table 1: Quantified Enhancer-Promoter Interactions for the GeneX Locus. The table displays
the normalized interaction frequencies for a promoter viewpoint with three potential enhancers
and two control regions. The log2 fold enrichment highlights the increased contact probability in
the induced (+Dox) condition. P-values indicate the statistical significance of the observed
enrichment.

Comparison with Other Methods

DamC offers a valuable alternative and complement to 3C-based methods like Hi-C and 4C.
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Potential for Dam PCR duplicates, )
. ) o ) PCR duplicates,
Artifacts overexpression ligation biases,

artifacts
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expression)
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modification required
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Table 2: Comparison of DamC with 3C-based methods. This table summarizes the key features

and differences between DamC, Hi-C, and 4C for mapping chromatin interactions.

Conclusion

DamC provides a robust and quantitative method for mapping enhancer-promoter interactions

and other long-range chromatin contacts in vivo. Its crosslinking- and ligation-free nature offers

a distinct advantage over traditional 3C-based techniques. The detailed protocols and data
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analysis workflow provided here serve as a comprehensive guide for researchers interested in
applying this powerful technology to unravel the complexities of genome organization and gene
regulation. The ability to generate quantitative data on interaction frequencies makes DamC a
valuable tool for understanding the dynamic interplay between genomic elements in
development and disease.

 To cite this document: BenchChem. [Mapping Enhancer-Promoter Interactions with DamC: A
Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121221 7#application-of-damc-in-mapping-enhancer-
promoter-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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